N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C22H20ClNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups. It can be used in assays to investigate the activity of various biological targets.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and chlorobenzoyl group could facilitate binding to hydrophobic pockets, while the cyclohexanecarboxamide moiety might interact with polar regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide.
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide: Similar structure but with a methyl group instead of a chlorine atom on the benzoyl group.
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexanecarboxamide.
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and interaction profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-16-12-10-14(11-13-16)20(25)21-19(17-8-4-5-9-18(17)27-21)24-22(26)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXIFDUXHAPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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